(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
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Overview
Description
®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in its structure makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient chiral resolution methods may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the amino group allows it to interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine and fluorine atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-4-nitrophenyl)acetic acid
Uniqueness
®-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological properties compared to the (S)-enantiomer.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBZXNOVHSWDPF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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